![molecular formula C15H17Cl2N5 B1444605 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride CAS No. 1337533-85-3](/img/structure/B1444605.png)
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Overview
Description
Scientific Research Applications
Cancer Treatment: Inhibition of RIPK1
This compound has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a significant role in necroptosis, a form of programmed cell death involved in various diseases, including cancer. By inhibiting RIPK1, this compound can prevent necroptosis, thereby reducing tumor metastasis and showing promise as a therapeutic agent in cancer treatment.
Cardiovascular Health
The compound has shown the ability to protect vascular endothelial cells from necrotic cell death induced by tumor cells . This indicates potential applications in cardiovascular health, where protecting endothelial cells can be crucial in preventing diseases like atherosclerosis.
Drug Development: Kinase Selectivity
With a high binding affinity and selectivity for RIPK1, this compound serves as an excellent candidate for further drug development . Its selectivity ensures that it can be used to target specific pathways without affecting others, reducing potential side effects.
Pharmacokinetics
The compound has displayed favorable pharmacokinetic properties, which is essential for the development of any therapeutic agent . Good pharmacokinetics means that the compound can be absorbed, distributed, metabolized, and excreted effectively, making it a viable candidate for medicinal use.
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream effects of RIPK1 activation .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway . Necroptosis is a form of programmed cell death that is regulated by RIPK1. Inhibition of RIPK1 can protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Result of Action
The inhibition of RIPK1 by this compound results in the protection of cells from necroptosis and the attenuation of necrotic cell death of vascular endothelial cells induced by tumor cells . Importantly, it has exhibited excellent anti-metastasis activity in an experimental B16 melanoma lung metastasis model .
properties
IUPAC Name |
5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.2ClH/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12;;/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFAPIQEJXINGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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